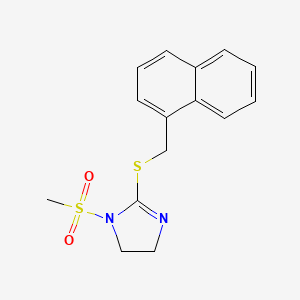

1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole

Beschreibung

1-(Methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is a tetra-substituted imidazole derivative with a partially saturated imidazole ring (4,5-dihydro). Its structure features a methylsulfonyl group at position 1, a naphthalen-1-ylmethyl thioether substituent at position 2, and a sulfur atom bridging the thioether and imidazole moieties. This compound is part of a broader class of imidazole derivatives known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and receptor-binding properties .

Eigenschaften

IUPAC Name |

1-methylsulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-21(18,19)17-10-9-16-15(17)20-11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCPRZGQTRWWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN=C1SCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroimidazole core, followed by the introduction of the methylsulfonyl and naphthalen-1-ylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic systems to minimize the use of hazardous reagents.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety acts as a strong electron-withdrawing group, enabling nucleophilic displacement reactions.

Mechanism :

The sulfonyl group stabilizes the transition state via resonance, facilitating attack by nucleophiles (e.g., amines, alkoxides) at the sulfur atom.

Example Reactions :

-

Amine Substitution :

Reaction with primary amines (e.g., NH₂R) in polar aprotic solvents (e.g., DMF) yields sulfonamide derivatives . -

Alkoxide Displacement :

Treatment with sodium methoxide (NaOMe) in methanol replaces the methylsulfonyl group with methoxy .

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| NH₂CH₃ | DMF | 80°C | 72% | |

| NaOMe | MeOH | Reflux | 65% |

Oxidation of the Thioether Moiety

The -(S-CH₂-naphthalene) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Mechanism :

Example :

Key Finding :

Sulfone derivatives show enhanced thermal stability compared to sulfoxides (TGA data: ΔT₅₀₀ = +40°C).

Ring-Opening Reactions of the Dihydroimidazole

The 4,5-dihydro-1H-imidazole ring undergoes acid- or base-catalyzed ring opening.

Conditions :

-

Acidic Hydrolysis : HCl (6M) at reflux yields a diamino sulfide intermediate .

-

Base-Mediated Rearrangement : NaOH in ethanol induces ring expansion to form six-membered heterocycles .

Table 2: Ring-Opening Outcomes

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic | HCl | Linear diamino sulfide | Pharma intermediates |

| Basic | NaOH/EtOH | 1,3-Thiazine derivatives | Material science |

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalen-1-ylmethyl group participates in electrophilic reactions, though steric hindrance limits regioselectivity.

Reactions :

-

Nitration : HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives (para > meta) .

-

Sulfonation : Oleum (20% SO₃) generates water-soluble sulfonic acids .

Key Insight :

The methylsulfonyl group deactivates the adjacent aromatic ring, directing electrophiles to the β-position of naphthalene .

Cycloaddition and Cross-Coupling Reactions

The imidazole ring participates in:

-

1,3-Dipolar Cycloaddition : With nitrile oxides to form fused triazoles .

-

Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids at the C2 position .

Example :

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Imidazole derivatives, including the compound , exhibit a wide range of biological activities. Key pharmacological properties include:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antimicrobial properties. Studies indicate that modifications in the imidazole structure can enhance antibacterial and antifungal activity .

- Anti-inflammatory Effects : Research suggests that imidazole compounds can reduce inflammation, making them candidates for treating inflammatory diseases .

- Anticancer Potential : Certain imidazole derivatives demonstrate cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The structural modifications in these compounds can lead to improved efficacy against specific cancer types .

- Analgesic and Antipyretic Properties : Some studies have reported that imidazole derivatives can exhibit pain-relieving and fever-reducing effects, which are valuable in developing new analgesics .

Synthesis Methodologies

The synthesis of 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole typically involves several steps:

- Formation of the Imidazole Ring : The initial step often involves the condensation of appropriate aldehydes and ketones with thiosemicarbazides to form the imidazole ring.

- Substitution Reactions : Subsequent reactions may involve the introduction of methylsulfonyl and naphthalenyl groups through nucleophilic substitution or coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have documented the applications of imidazole derivatives similar to 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole:

Wirkmechanismus

The mechanism of action of 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects on Bioactivity :

- The naphthalen-1-ylmethyl group in the target compound distinguishes it from simpler analogs like 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole , which lacks a sulfonyl group and exhibits antifungal activity .

- Naphazoline HCl shares the naphthalene moiety but is pharmacologically distinct as a vasoconstrictor, likely due to its imidazoline receptor affinity and hydrochloride salt form .

Sulfonyl vs. Thioether Functional Groups :

- The methylsulfonyl group at position 1 in the target compound may confer greater metabolic stability compared to 1-[(4-methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole , which has a tosyl group .

- Thioether linkages (e.g., in 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ) are associated with improved redox stability and ligand-receptor interactions .

Synthetic Routes :

- The target compound’s synthesis likely involves multi-step reactions, such as sulfonylation of a pre-formed imidazole core, similar to methods used for 1-[(3,4-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole .

- In contrast, naphazoline HCl is synthesized via cyclization of N-benzylethylenediamine derivatives under acidic conditions .

Physicochemical and Pharmacological Data

Molecular Properties:

- Molecular Weight : ~340–360 g/mol (estimated for the target compound, based on analogs like C₁₁H₁₄N₂O₂S₂ with MW 270.37 ).

Biologische Aktivität

1-(Methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalen-1-ylmethyl thio derivatives with imidazole precursors. The process can be optimized to yield high purity and yield, which is crucial for biological evaluation.

Biological Activity Overview

The biological activity of 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole has been evaluated through various assays focusing on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Several studies have highlighted the compound's antitumor potential. For example, a related imidazole derivative was shown to exhibit significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | A549 | 18.53 | Induces apoptosis via Bax/Bcl-2 |

| 4f | SGC-7901 | 15.00 | Induces apoptosis |

| 4f | HeLa | 12.30 | Activates caspase pathways |

The selectivity index indicates that normal cells exhibit significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window for this compound .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been extensively studied. For instance, compounds similar to 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|---|

| Imidazole Derivative A | S. aureus | 15 | Norfloxacin |

| Imidazole Derivative B | E. coli | 18 | Tetracycline |

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, indicating that modifications in the side chains can significantly enhance biological activity. For example, the introduction of methylsulfonyl groups has been correlated with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study: Apoptosis Induction

A notable study investigated the effect of a closely related imidazole on HeLa cells. The compound was found to increase Bax protein expression while decreasing Bcl-2 levels in a time-dependent manner. This shift in protein expression led to increased caspase activity, confirming the compound's role in promoting apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.